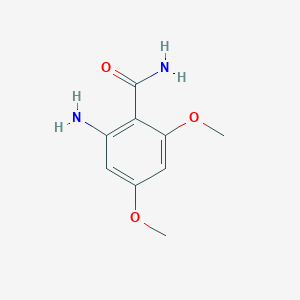

2-氨基-4,6-二甲氧基苯甲酰胺

概述

描述

2-Amino-4,6-dimethoxybenzamide (ADM) is a synthetic organic compound that has been used in a variety of scientific research applications. It is an important intermediate used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and antifungal agents. ADM is a potent inhibitor of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes that are involved in inflammation and other biological processes. ADM has also been used in the synthesis of drugs used to treat cancer and neurological diseases, as well as in the production of industrial chemicals.

科学研究应用

神经退行性疾病研究

2-氨基-4,6-二甲氧基苯甲酰胺衍生物,特别是属于2-氨基苯甲酰胺类的化合物,在治疗弗里德雷希共济失调症和亨廷顿病等神经退行性疾病方面显示出潜力。这些化合物作为组蛋白去乙酰化酶(HDAC)抑制剂发挥作用,重点是抑制HDAC3。它们在转录调控和mRNA的后转录加工中发挥作用,表明它们对细胞功能具有广泛影响 (Shan et al., 2014)。

癌症研究

在癌症研究领域,某些2-氨基-4,6-二甲氧基苯甲酰胺衍生物显示出显著潜力。例如,研究已经探讨了它们作为缺氧选择性细胞毒素的作用,特别是针对肿瘤中的缺氧细胞。这种选择性来源于分子中的硝基团在氧气抑制下的酶促还原作用,使得这些化合物在靶向肿瘤环境方面特别有效 (Palmer et al., 1995)。

安全和危害

未来方向

The synthesis of “2-Amino-4,6-dimethoxybenzamide” and other benzamide compounds is an active area of research . These compounds are used as intermediates for the synthesis of many pharmaceutical therapeutic drugs . Therefore, the development of new methods for their synthesis could have significant implications for the pharmaceutical industry .

作用机制

Target of Action

Benzamides, a significant class of amide compounds to which 2-amino-4,6-dimethoxybenzamide belongs, have been widely used in various fields such as medicine, industry, biology, and potential drug industries .

Mode of Action

It’s known that the compound can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to act as a nucleophile, attacking other molecules .

Result of Action

Some benzamide compounds have shown antioxidant, antibacterial, anti-fungal, anti-hsv, analgesic, and anti-inflammatory activities .

Action Environment

It’s known that the synthesis process of similar compounds requires anhydrous operation, which affects the stability of industrial synthesis .

生化分析

Biochemical Properties

2-Amino-4,6-dimethoxybenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant and antibacterial activities . The compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage in cells. Additionally, 2-Amino-4,6-dimethoxybenzamide can bind to bacterial cell wall proteins, disrupting their function and leading to antibacterial effects.

Cellular Effects

2-Amino-4,6-dimethoxybenzamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules such as MAPK and PI3K, leading to altered cell proliferation and apoptosis rates . Furthermore, 2-Amino-4,6-dimethoxybenzamide can influence gene expression by acting as a transcriptional regulator, either upregulating or downregulating specific genes involved in stress responses and metabolic pathways.

Molecular Mechanism

The molecular mechanism of 2-Amino-4,6-dimethoxybenzamide involves its interaction with various biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of certain proteases, thereby preventing protein degradation . Additionally, 2-Amino-4,6-dimethoxybenzamide can interact with DNA, leading to changes in gene expression patterns. These interactions are mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound’s binding to its targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4,6-dimethoxybenzamide have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Over time, the degradation products of 2-Amino-4,6-dimethoxybenzamide can accumulate, potentially leading to altered cellular effects. Long-term studies have shown that continuous exposure to the compound can result in adaptive cellular responses, such as increased expression of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of 2-Amino-4,6-dimethoxybenzamide vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, 2-Amino-4,6-dimethoxybenzamide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage at high concentrations.

Metabolic Pathways

2-Amino-4,6-dimethoxybenzamide is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of reactive metabolites . These metabolites can further interact with cellular macromolecules, potentially leading to cytotoxic effects. Additionally, 2-Amino-4,6-dimethoxybenzamide can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of 2-Amino-4,6-dimethoxybenzamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, 2-Amino-4,6-dimethoxybenzamide can bind to intracellular proteins, such as albumin, which facilitates its distribution to various cellular compartments. The compound’s distribution is also influenced by its lipophilicity, which allows it to accumulate in lipid-rich tissues.

Subcellular Localization

2-Amino-4,6-dimethoxybenzamide exhibits specific subcellular localization patterns. It can be found in the cytoplasm, nucleus, and mitochondria . The compound’s localization is directed by targeting signals and post-translational modifications, such as phosphorylation and acetylation. In the nucleus, 2-Amino-4,6-dimethoxybenzamide can interact with transcription factors and DNA, influencing gene expression. In the mitochondria, the compound can modulate mitochondrial function by affecting the activity of respiratory chain enzymes.

属性

IUPAC Name |

2-amino-4,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDUYZHWQMMNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605804 | |

| Record name | 2-Amino-4,6-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63920-73-0 | |

| Record name | 2-Amino-4,6-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,6-dimethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

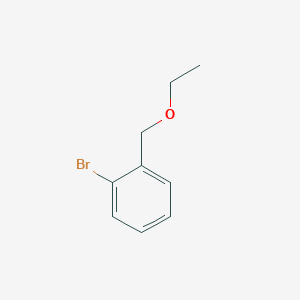

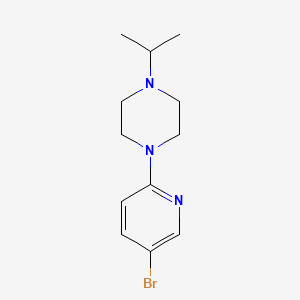

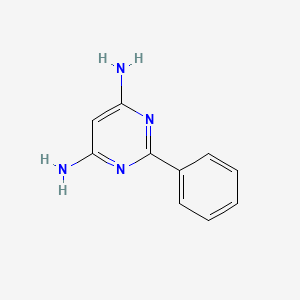

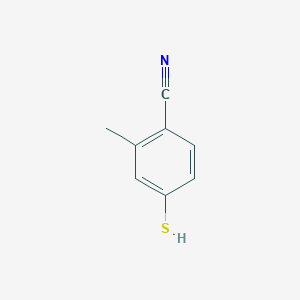

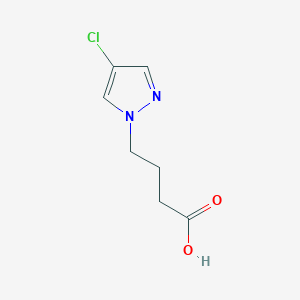

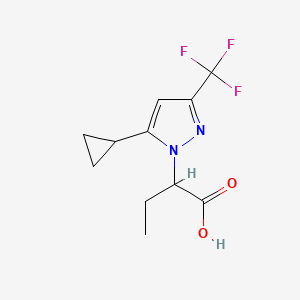

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

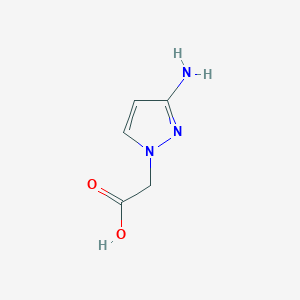

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper regarding 2-amino-4,6-dimethoxybenzamide?

A1: The research paper primarily focuses on the use of 2-amino-4,6-dimethoxybenzamide as a valuable building block in the synthesis of other benzamide compounds. [] This suggests that the compound itself may not be the final target of investigation but rather a crucial intermediate in synthesizing potentially bioactive molecules. The paper highlights its role in accessing a range of 2-amino-4,6-dimethoxybenzamide derivatives and other benzamide compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)